molecular formula C16H18OS B12494102 2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene

2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B12494102
M. Wt: 258.4 g/mol
InChI Key: NVTRSXNNXMKLNI-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a trimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the reaction of 2-methoxyphenylthiol with 1,3,5-trimethylbenzene under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the trimethylbenzene ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to modify the sulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methoxylated derivatives or modified sulfanyl compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(2-Methoxyphenyl)sulfanyl]cyclohexanone: Similar in structure but with a cyclohexanone core instead of a trimethylbenzene core.

    2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one: Similar in structure but with a phenylethanone core.

Uniqueness

2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific combination of a methoxyphenyl group and a trimethylbenzene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H18OS/c1-11-9-12(2)16(13(3)10-11)18-15-8-6-5-7-14(15)17-4/h5-10H,1-4H3

InChI Key

NVTRSXNNXMKLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=CC=CC=C2OC)C

Origin of Product

United States

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